1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
Description
Properties
IUPAC Name |
1-[3-(5-tert-butyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-11(2,3)8-5-7(14-16-8)10-13-9(6-12-4)17-15-10/h5,12H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNFSWJJTWCFEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)C2=NOC(=N2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the isoxazole ring substituted with a tert-butyl group.
- Formation of the 1,2,4-oxadiazole ring.
- Coupling of the two heterocycles.
- Introduction of the N-methylmethanamine side chain.
These steps require careful selection of starting materials, reagents, and reaction conditions to achieve high yield and purity.
Preparation of the Isoxazole Moiety
The 5-(tert-butyl)isoxazol-3-yl fragment is commonly synthesized via cyclization reactions involving hydroxylamine derivatives and β-ketoesters or β-diketones bearing tert-butyl substituents. For example:
- Starting from tert-butyl-substituted β-diketones, reaction with hydroxylamine hydrochloride under basic conditions leads to isoxazole ring formation.
- The tert-butyl group is introduced either via the starting diketone or through alkylation prior to cyclization.
Synthesis of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is generally prepared by cyclodehydration of amidoximes with carboxylic acid derivatives or their activated esters:
- Amidoximes are synthesized from nitriles by reaction with hydroxylamine.
- Coupling of the amidoxime with an acid chloride or ester, followed by cyclization under dehydrating conditions (e.g., using phosphorus oxychloride or carbodiimides), yields the 1,2,4-oxadiazole ring.
Coupling of Isoxazole and Oxadiazole Rings
The linkage between the isoxazole and oxadiazole rings at the 3- and 5-positions respectively can be achieved through:
- Cross-coupling reactions such as Suzuki or Stille coupling if halogenated intermediates are available.
- Direct condensation or nucleophilic substitution if one of the rings carries a suitable leaving group.
- Alternatively, a convergent synthesis approach where the oxadiazole ring is formed in the presence of the isoxazole moiety to ensure direct attachment.
Introduction of the N-Methylmethanamine Side Chain
The N-methylmethanamine substituent is introduced typically via:
- Reductive amination of an aldehyde or ketone precursor attached to the heterocyclic scaffold with methylamine.
- Alternatively, nucleophilic substitution of a halomethyl intermediate with methylamine.
Representative Synthetic Route (Hypothetical Example)
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Isoxazole formation | tert-butyl-substituted β-diketone | Hydroxylamine hydrochloride, base, heat | 5-(tert-butyl)isoxazol-3-yl intermediate |
| 2 | Amidoxime synthesis | Nitrile derivative | Hydroxylamine, base | Amidoxime |
| 3 | Oxadiazole ring formation | Amidoxime + acid chloride | Cyclodehydration (POCl3 or carbodiimide) | 1,2,4-oxadiazole intermediate |
| 4 | Coupling | Isoxazole intermediate + oxadiazole intermediate | Cross-coupling or nucleophilic substitution | Linked heterocyclic compound |
| 5 | Side chain introduction | Linked heterocycle with aldehyde or halomethyl group | Methylamine, reductive amination or substitution | Final compound 1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine |
Research Findings and Optimization
- The choice of protecting groups and reaction conditions can significantly affect the yield and purity.
- Microwave-assisted synthesis has been reported to improve reaction efficiency in heterocyclic cyclizations.
- Use of mild reducing agents (e.g., sodium triacetoxyborohydride) in reductive amination steps enhances selectivity for N-methylmethanamine introduction.
- Structural analogues with similar heterocyclic frameworks have been synthesized using similar strategies, confirming the feasibility of these methods.
Data Table of Key Reaction Parameters
| Step | Key Reagents | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Isoxazole formation | Hydroxylamine hydrochloride, base (NaOH) | 60-80°C | 4-6 h | 70-85 | Requires careful pH control |
| Amidoxime synthesis | Hydroxylamine, base | Room temp to 50°C | 2-3 h | 80-90 | High purity nitrile needed |
| Oxadiazole cyclization | POCl3 or EDCI | 80-110°C | 3-5 h | 60-75 | Dehydrating agent critical |
| Coupling | Pd-catalyst, base | 80-100°C | 6-12 h | 50-70 | Cross-coupling efficiency varies |
| Reductive amination | Methylamine, NaBH(OAc)3 | Room temp | 12-24 h | 65-80 | Avoids over-reduction |
Chemical Reactions Analysis
Types of Reactions
1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Neurological Disorders
Research has indicated that derivatives of isoxazole and oxadiazole compounds exhibit neuroprotective properties. The compound may interact with neurotransmitter systems, particularly through modulation of NMDA receptors, which are critical in synaptic plasticity and cognitive functions. This interaction suggests potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
Anticancer Activity
Compounds containing isoxazole and oxadiazole structures have been investigated for their anticancer properties. Preliminary studies suggest that 1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine may inhibit tumor growth by inducing apoptosis in cancer cells or disrupting cancer cell metabolism.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Research into similar compounds indicates that they can modulate inflammatory pathways, making this compound a candidate for further exploration in the treatment of autoimmune diseases.
Case Study 1: Neuroprotection
A study conducted on a series of isoxazole derivatives demonstrated significant neuroprotective effects against oxidative stress-induced neuronal damage. The compound was shown to reduce reactive oxygen species (ROS) levels and enhance cell viability in vitro models of neurodegeneration.
Case Study 2: Cancer Cell Line Studies
In vitro studies using various cancer cell lines revealed that the compound exhibited cytotoxic effects, with IC50 values indicating potent activity against specific types of cancer cells. Further research is needed to elucidate the mechanisms behind its anticancer properties.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, physicochemical properties, and biological data of the target compound with its analogs:
Key Differences and Implications
Substituent Effects :
- The tert-butyl group in the target compound enhances metabolic stability and lipophilicity compared to smaller alkyl groups (e.g., ethyl or isobutyl in ). However, this bulk may reduce binding affinity in sterically constrained targets.
- Fluorophenyl analogs (e.g., ) exhibit higher toxicity (LD₅₀ = 1000 mg kg⁻¹ vs. 2580 mg kg⁻¹ for chlorophenyl derivatives), suggesting electron-withdrawing groups may influence off-target effects.
Isomeric and Core Variations: 1,2,4-Oxadiazole vs. Isoxazole vs.
Functional Group Contributions :
Biological Activity
1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an isoxazole ring and an oxadiazole moiety, which are known to contribute to biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability.
Research indicates that compounds with similar structures often act as inhibitors of specific kinases involved in cancer progression. For instance, derivatives of isoxazole have been documented to inhibit the FLT3 kinase, which is crucial in the development of acute myeloid leukemia (AML) . The proposed mechanism involves the inhibition of phosphorylation processes that lead to apoptosis in cancer cells.
Table 1: Biological Activity Summary
Case Studies
- FLT3 Inhibitor Studies : A study demonstrated that derivatives similar to our compound effectively inhibited FLT3 phosphorylation, leading to significant apoptosis in MV4-11 cells (a model for AML). The compound was able to induce complete tumor regression in xenograft models at a dosage of 60 mg/kg/day without significant body weight loss, indicating a favorable therapeutic window .
- Cytotoxicity Assessment : In vitro studies on human promyelocytic leukemia cell lines (HL-60) showed that several isoxazole derivatives exhibited cytotoxic effects with varying IC50 values. Notably, one derivative induced a decrease in Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism involving apoptosis and cell cycle arrest .
Research Findings
Recent findings highlight the potential of isoxazole derivatives as promising candidates for cancer therapy. The structural modifications that enhance their potency against specific targets like FLT3 are crucial for developing effective therapeutic agents.
Table 2: Comparative Analysis of Isoxazole Derivatives
| Compound | Target | IC50 (μM) | Effect |
|---|---|---|---|
| N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea | FLT3 | < 1 | Apoptosis induction |
| Isoxazole derivative (3) | HL-60 | 86 | Cell cycle arrest and apoptosis |
| Isoxazole derivative (6) | HL-60 | 755 | Primarily cell cycle arrest |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
